Synthesis of 4-methyl-1H-indazol-5-amine: An In-depth Technical Guide
Synthesis of 4-methyl-1H-indazol-5-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic route for 4-methyl-1H-indazol-5-amine, a key building block in the development of various pharmaceutical compounds. The described methodology is based on established chemical transformations and offers a practical approach for laboratory-scale synthesis. This document details the necessary starting materials, step-by-step experimental protocols, and relevant data presented in a clear and accessible format.
Synthetic Pathway Overview
The synthesis of 4-methyl-1H-indazol-5-amine is proposed as a two-step process commencing with the commercially available starting material, 2-methyl-4-nitroaniline. The initial step involves a diazotization reaction followed by an intramolecular cyclization to yield the intermediate, 4-methyl-5-nitro-1H-indazole. Subsequent reduction of the nitro group affords the final target molecule.
Caption: Proposed synthetic workflow for 4-methyl-1H-indazol-5-amine.
Physicochemical and Safety Data
A summary of the key physical, chemical, and safety properties of the final product is presented below.
| Property | Value | Reference |
| Molecular Formula | C₈H₉N₃ | [1] |
| Molecular Weight | 147.18 g/mol | [1] |
| CAS Number | 101257-89-0 | [1] |
| Appearance | Solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation | [1] |
Experimental Protocols
Safety Precaution: This synthesis involves hazardous materials and should be performed by trained personnel in a well-ventilated chemical fume hood, utilizing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Step 1: Synthesis of 4-methyl-5-nitro-1H-indazole
This procedure details the diazotization of 2-methyl-4-nitroaniline and subsequent intramolecular cyclization to form the indazole ring. This protocol is adapted from established procedures for similar indazole syntheses.[2][3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) |
| 2-Methyl-4-nitroaniline | 152.15 |
| Glacial Acetic Acid | 60.05 |
| Sodium Nitrite (NaNO₂) | 69.00 |
| Deionized Water | 18.02 |
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-4-nitroaniline in glacial acetic acid.
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Cool the resulting solution to 15-20°C using an ice-water bath.
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In a separate beaker, prepare a concentrated aqueous solution of sodium nitrite.
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Add the sodium nitrite solution to the stirred solution of the aniline derivative all at once. It is critical to maintain the reaction temperature below 25°C during this exothermic addition.
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After the addition is complete, continue stirring the mixture for 15 minutes at the same temperature.
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Remove the ice bath and allow the solution to stand at room temperature for 3 days to ensure complete cyclization.
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Concentrate the solution under reduced pressure on a steam bath.
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Dilute the residue with a small volume of cold water and stir vigorously to precipitate the crude product.
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Collect the solid by vacuum filtration, wash with cold water, and dry to afford the crude 4-methyl-5-nitro-1H-indazole.
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The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol.
Step 2: Synthesis of 4-methyl-1H-indazol-5-amine
This protocol describes the reduction of the nitro group of 4-methyl-5-nitro-1H-indazole to the corresponding amine using stannous chloride. This method is adapted from a procedure for the reduction of a similar nitroindazole derivative.[4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) |
| 4-Methyl-5-nitro-1H-indazole | 177.16 |
| Anhydrous Stannous Chloride (SnCl₂) | 189.60 |
| Absolute Ethanol | 46.07 |
| 5% Aqueous Potassium Bicarbonate (KHCO₃) | 100.12 |
| Ethyl Acetate | 88.11 |
| Brine (Saturated NaCl solution) | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 |
Procedure:
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In a round-bottom flask, suspend 4-methyl-5-nitro-1H-indazole and anhydrous stannous chloride (approximately 5 equivalents) in absolute ethanol.
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Heat the reaction mixture to reflux (approximately 78°C) with stirring for 6 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).
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Allow the solution to cool to room temperature.
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Adjust the pH of the mixture to be slightly basic (pH 7-8) by the careful addition of a 5% aqueous potassium bicarbonate solution.
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Extract the product into ethyl acetate.
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Wash the organic phase with brine, dry over anhydrous magnesium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to yield the crude 4-methyl-1H-indazol-5-amine.
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The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Reaction Mechanisms and Logical Relationships
The synthesis of 4-methyl-1H-indazol-5-amine involves two key chemical transformations: diazotization followed by cyclization, and the reduction of a nitro group.
Diazotization and Cyclization
The initial step is the diazotization of the primary aromatic amine of 2-methyl-4-nitroaniline. In the presence of a strong acid (acetic acid), sodium nitrite is converted to nitrous acid (HONO), which then forms the nitrosonium ion (NO⁺). The amino group of the aniline derivative acts as a nucleophile, attacking the nitrosonium ion to form a diazonium salt intermediate. This unstable intermediate then undergoes an intramolecular electrophilic aromatic substitution, where the diazonium group attacks the ortho-position to the methyl group, leading to the formation of the stable indazole ring system.
Caption: Key stages in the formation of the indazole ring.
Nitro Group Reduction
The second step is the reduction of the nitro group to a primary amine. While several methods are available, the use of stannous chloride in an acidic medium (generated from the hydrolysis of SnCl₂ in ethanol) is a common and effective method. The nitro group is reduced in a stepwise manner, involving nitroso and hydroxylamine intermediates, to ultimately yield the desired amino group. Catalytic hydrogenation over a noble metal catalyst such as palladium on carbon (Pd/C) is an alternative clean and efficient method.
Caption: General workflow for the reduction of the nitro group.
